molecular formula C16H11NO3 B2562897 1-(4-Nitrophenoxy)naphthalene CAS No. 3402-81-1

1-(4-Nitrophenoxy)naphthalene

Cat. No. B2562897
CAS RN: 3402-81-1
M. Wt: 265.268
InChI Key: SEGARSYGUBYPOK-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxy)naphthalene is an organic compound derived from naphthalene. Its chemical structure involves the annulation of a 1,4-quinoid nucleus with an aromatic (benzene) ring. The compound is susceptible to reduction, oxidation, and nucleophilic addition reactions due to its conjugated double bonds and carbonyl groups .


Synthesis Analysis

  • Classical Nitration : Naphthalene can be nitrated using a classical nitrating mixture (HNO3 + H2SO4) in 1,4-dioxane. This method yields 1-nitronaphthalene (96%) along with a minor amount of 2-nitronaphthalene (4%) .
  • Alternative Catalysts : Various catalysts, such as indium(III) triflate, lanthanum(III) nitrobenzenesulfonates, and high silica zeolites, have been explored for naphthalene nitration .

Molecular Structure Analysis

The molecular formula of 1-(4-Nitrophenoxy)naphthalene is C₁₆H₁₁NO₃, with a molecular weight of 265.27 g/mol. It exists as a solid at room temperature .


Chemical Reactions Analysis

1-(4-Nitrophenoxy)naphthalene participates in various reactions, including reduction, oxidation, and nucleophilic addition. Its reactivity makes it attractive for developing biologically active compounds .

Scientific Research Applications

Anticancer Potential

1-(4-Nitrophenoxy)naphthalene has been synthesized and evaluated for its potential anticancer properties. Studies have shown that this compound exhibits significant antitumor activity, with IC50 values ranging from 29.0 to 8.4 µg/mL. It has been found to be highly active in protecting DNA against hydroxyl free radicals and demonstrates strong interaction with human blood DNA through an intercalative mode. This interaction has been explored through electrochemical and UV-visible spectroscopic studies, revealing its potential as an anticancer agent (Shabbir et al., 2015).

Nitration Studies

Research on the nitration of naphthalene, including compounds like 1-(4-nitrophenoxy)naphthalene, has provided insight into the processes leading to the nitration of aromatic compounds in atmospheric hydrometeors. This research is particularly significant in understanding environmental aspects of aromatic compound nitration, especially in the context of atmospheric pollution and its impact (Vione et al., 2005).

Organic Light Emitting Diodes (OLEDs)

1-(4-Nitrophenoxy)naphthalene derivatives have been used in the synthesis and photophysical characterization of organotin compounds, which are explored for their application in organic light emitting diodes (OLEDs). These compounds exhibit quantum yields around 4% with lifetimes in the range of 10^−10−10^−11 s, indicating potential for use in OLED technology (García-López et al., 2014).

Fluorescent Sensors

A study on epoxy-based oligomers bearing naphthalene units, including 1-(4-nitrophenoxy)naphthalene, demonstrated their application as ON–OFF type fluorescent sensors for 4-nitrophenol. The recognition mechanism is attributed to fluorescence resonance energy transfer (FRET) and photo induced electron transfer (PET) between the naphthalene moiety and 4-nitrophenol, highlighting their potential in environmental sensor applications (Ghosh, 2015).

properties

IUPAC Name

1-(4-nitrophenoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGARSYGUBYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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